2,2',3-Trichlorobiphenyl

Description

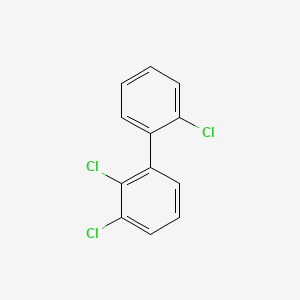

Chemical Identity & Structural Characterization

International Union of Pure and Applied Chemistry Nomenclature & Systematic Nomenclature Variations

The systematic nomenclature of 2,2',3-trichlorobiphenyl follows established International Union of Pure and Applied Chemistry conventions for substituted biphenyl compounds. The preferred International Union of Pure and Applied Chemistry name is designated as this compound, which precisely indicates the positions of the three chlorine substituents on the biphenyl core structure. This nomenclature system employs the standard biphenyl numbering convention where the carbon atoms of one phenyl ring are numbered 1-6, while the carbon atoms of the second phenyl ring are numbered 1'-6', with the prime notation distinguishing between the two rings.

Alternative systematic nomenclature variations documented in chemical databases include 1,1'-biphenyl, 2,2',3-trichloro- and 2,2',3-trichloro-1,1'-biphenyl. The compound is also systematically referred to as 1,2-dichloro-3-(2-chlorophenyl)benzene, which describes the substitution pattern from the perspective of a dichlorobenzene unit connected to a chlorophenyl group. Additional nomenclature variants include 2,2',3-trichlorobiphényle in French chemical literature and 2,2',3-trichlorbiphenyl in German scientific documentation.

The compound is frequently designated by the congener number 16 within polychlorinated biphenyl classification systems, representing its position in the systematic enumeration of polychlorinated biphenyl congeners. This numerical designation serves as a standardized reference across international databases and regulatory frameworks for polychlorinated biphenyl compounds.

Molecular Structure Elucidation

X-ray Crystallographic Analysis

Crystallographic investigations of chlorinated biphenyl compounds provide fundamental insights into the three-dimensional arrangement of atoms and intermolecular interactions. While specific X-ray crystallographic data for this compound are limited in the available literature, related structural studies of trichlorobiphenyl congeners offer valuable comparative information. The crystallographic analysis of 3,3',4,4'-tetrachlorobiphenyl reveals characteristic features common to chlorinated biphenyl systems, including significant dihedral angles between the two phenyl rings due to steric hindrance from chlorine substituents.

Research on similar trichlorobiphenyl derivatives demonstrates that the presence of ortho-chlorine substituents significantly influences the molecular conformation. In the crystal structure of (2',3,6'-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate, the phenyl rings exhibit an almost perpendicular arrangement with a dihedral angle of 87.9 degrees. This perpendicular conformation results from considerable steric hindrance created by chlorine atoms positioned at the 2' and 6' positions, which is analogous to the steric effects expected in this compound.

The crystallographic data for related trichlorobiphenyl compounds indicate typical carbon-chlorine bond lengths ranging from 1.73 to 1.75 angstroms, consistent with sp2-hybridized carbon atoms bonded to chlorine. The biphenyl carbon-carbon bond connecting the two phenyl rings typically measures approximately 1.48 angstroms, reflecting the single bond character between the aromatic systems.

Computational Modeling of Stereoelectronic Properties

Computational studies of polychlorinated biphenyl congeners employ various theoretical methods to predict molecular geometries, electronic properties, and conformational preferences. Semi-empirical methods, particularly Austin Model 1, have been identified as reliable approaches for estimating optimum dihedral angles and rotational energy barriers in chlorinated biphenyl systems. These computational investigations reveal that the presence of chlorine substituents at specific positions significantly influences the preferred molecular conformations.

For this compound, computational analysis predicts a substantial dihedral angle between the two phenyl rings due to steric repulsion between the ortho-chlorine substituents. The molecular formula C12H7Cl3 corresponds to a molecular weight of 257.543 daltons, with the compound exhibiting characteristic properties of moderately chlorinated biphenyl congeners. The electronic structure calculations indicate that the presence of three chlorine atoms affects the electron density distribution across the biphenyl framework, influencing both chemical reactivity and physical properties.

Quantum mechanical calculations suggest that the compound adopts a twisted conformation to minimize steric interactions between chlorine substituents on adjacent phenyl rings. The computed dihedral angles for related trichlorobiphenyl congeners range from approximately 79 to 96 degrees, indicating substantial deviation from planarity. These computational predictions align with experimental observations from crystallographic studies of similar compounds.

Isomeric Relationships Within Trichlorobiphenyl Congeners

The trichlorobiphenyl group encompasses multiple congeners distinguished by the specific positions of the three chlorine substituents on the biphenyl framework. According to systematic polychlorinated biphenyl classification, trichlorobiphenyl congeners are numbered 16 through 39, representing the various possible substitution patterns for three chlorine atoms on the biphenyl structure. The this compound congener (number 16) represents one specific isomeric form within this series.

| Congener Number | International Union of Pure and Applied Chemistry Name | Chemical Abstracts Service Number |

|---|---|---|

| 16 | This compound | 38444-78-9 |

| 17 | 2,2',4-Trichlorobiphenyl | 37680-66-3 |

| 18 | 2,2',5-Trichlorobiphenyl | 37680-65-2 |

| 20 | 2,3,3'-Trichlorobiphenyl | 38444-84-7 |

| 25 | 2,3',4-Trichlorobiphenyl | 55712-37-3 |

Structural analysis reveals that isomeric trichlorobiphenyl congeners exhibit distinct conformational preferences based on the chlorine substitution patterns. Congeners with ortho-chlorine substituents, such as this compound, generally adopt more twisted conformations compared to congeners with meta or para substitutions. The presence of chlorine atoms at the 2 and 2' positions in this compound creates significant steric hindrance, resulting in a preferred dihedral angle substantially different from that observed in less substituted or differently substituted congeners.

Comparative studies of trichlorobiphenyl congeners demonstrate that the specific substitution pattern influences both physical properties and chemical behavior. The 2,2',3-substitution pattern represents a unique case where two ortho-chlorine substituents are present on adjacent phenyl rings, creating a distinctive steric environment that differentiates this congener from other trichlorobiphenyl isomers.

Chemical Abstracts Service Registry Number & International Identifier Cross-Referencing

The definitive Chemical Abstracts Service registry number for this compound is 38444-78-9, serving as the primary identifier for this compound in chemical databases and regulatory documentation. This unique identifier ensures precise compound identification across various scientific and regulatory contexts, preventing confusion with other trichlorobiphenyl congeners or related chlorinated aromatic compounds.

International database cross-referencing reveals multiple standardized identifiers for this compound across different chemical information systems. The PubChem Compound Identifier is designated as 38032, providing access to comprehensive chemical property data and structural information within the National Institutes of Health chemical database. The Unique Ingredient Identifier, assigned by the United States Food and Drug Administration, is recorded as 5NSN6KS0H6.

| Database System | Identifier | Reference Code |

|---|---|---|

| Chemical Abstracts Service | 38444-78-9 | Registry Number |

| PubChem | 38032 | Compound Identifier |

| Unique Ingredient Identifier | 5NSN6KS0H6 | Substance Identifier |

| European Community | 690-169-2 | Number |

| DSSTox | DTXSID3073501 | Substance Identifier |

| Wikidata | Q27262605 | Entity Identifier |

The European Community number 690-169-2 provides identification within European chemical regulatory frameworks. The Distributed Structure-Searchable Toxicity Database substance identifier DTXSID3073501 links the compound to toxicological and environmental data within United States Environmental Protection Agency databases. Additional international identifiers include the Nikkaji number J397.563K for Japanese chemical documentation and the Wikidata entity identifier Q27262605 for linked data applications.

The International Chemical Identifier string InChI=1S/C12H7Cl3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7H provides a standardized structural representation enabling computational chemical identification and database searching. The corresponding International Chemical Identifier Key XVIZMMSINIOIQP-UHFFFAOYSA-N serves as a condensed identifier derived from the full International Chemical Identifier string.

Properties

IUPAC Name |

1,2-dichloro-3-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIZMMSINIOIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073501 | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 28-87 deg C; [AccuStandard MSDS] | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0004 [mmHg] | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

38444-78-9 | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NSN6KS0H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation Methods of 2,2',3-Trichlorobiphenyl

The preparation of this compound primarily involves selective chlorination of biphenyl under controlled conditions or advanced synthetic coupling strategies. The methods can be broadly categorized into direct chlorination and synthetic coupling routes.

Direct Chlorination of Biphenyl

3.1. Synthetic Route and Catalysts

- The classical preparation involves the direct chlorination of biphenyl using chlorine gas in the presence of Lewis acid catalysts such as ferric chloride (FeCl3) or aluminum chloride (AlCl3).

- These catalysts facilitate electrophilic aromatic substitution, enabling the introduction of chlorine atoms at specific positions on the biphenyl rings.

- Reaction conditions such as temperature, solvent, and chlorine concentration are carefully controlled to favor substitution at the 2, 2', and 3 positions, achieving the desired this compound isomer.

3.2. Industrial Scale Production

- Industrial synthesis follows similar principles but on a larger scale with optimized parameters to maximize yield and purity.

- Continuous flow reactors and advanced separation techniques are employed to efficiently produce this compound.

- The reaction temperature and pressure are adjusted to maintain solubility and control chlorination patterns, often at elevated temperatures to ensure complete dissolution and reaction of biphenyl.

Reaction Conditions Summary

| Parameter | Typical Conditions |

|---|---|

| Catalyst | FeCl3 or AlCl3 |

| Temperature | Controlled, often moderate to elevated |

| Solvent | Often chlorinated solvents or inert media |

| Chlorine source | Gaseous Cl2 |

| Reaction time | Variable, depending on scale and conditions |

Hydrous Pyrolysis / Oxidation (HPO) Method

- Aqueous-phase oxidation of this compound has been studied using hydrous pyrolysis/oxidation techniques.

- Experiments use phosphate-buffered aqueous solutions at neutral pH (~7), with controlled ionic strength.

- Reaction vessels include Dickson-type gold-bag rocking autoclaves, which eliminate catalytic surface effects by using inert gold and titanium materials.

- Reaction temperatures range from 131°C to 165°C under pressure (~500 psi) to maintain gases in solution.

- At low PCB loading (~21.6 mg/L), complete mineralization of this compound was achieved within days at 135°C.

- Higher loading (~24,000 µg/L) showed partial degradation (~40%) after extended heating (18 days at 161°C).

- The activation energy for destruction was estimated at 124 kJ/mol.

- Reaction progress is monitored by measuring concentrations of this compound, chloride ions, and total inorganic carbon (CO2), indicating mineralization.

Data Summary from HPO Experiments

| Experiment ID | Initial PCB Concentration (mg/L) | Temperature (°C) | Duration (days) | PCB Degradation (%) | Notes |

|---|---|---|---|---|---|

| PCB01 (High) | 21.6 | 131-165 | 37 | ~40 | Mineralization incomplete |

| PCB02 (Low) | ~0.5 | 135 | 2 | ~100 | Complete mineralization |

Synthetic Coupling Routes for Chlorinated Biphenyls

5.1. Cadogan Coupling Reaction

- An alternative synthetic method involves Cadogan arylation, which couples substituted arylamines with catechol derivatives to form biphenyl structures.

- This method is useful for synthesizing chlorinated biphenyls, including those with substitution patterns difficult to achieve by direct chlorination.

- The reaction proceeds via reductive coupling mediated by nitrites (e.g., isopentyl nitrite).

5.2. Application to this compound

- While specific literature examples focus on related chlorinated biphenyl catechols, the Cadogan coupling approach is applicable to synthesizing this compound by selecting appropriate chlorinated aniline and catechol precursors.

- This method allows for the generation of regioisomeric libraries and isotopically labeled analogs for research purposes.

5.3. Advantages and Challenges

- Advantages include the ability to synthesize biphenyls with multiple chlorine substitutions on both rings.

- Challenges involve the lack of regioselectivity and the need for separation of isomeric mixtures.

- Demethylation steps (e.g., with boron tribromide) are often required to obtain the final biphenyl derivatives.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Application |

|---|---|---|---|

| Direct Chlorination | Simple, industrially scalable | Limited regioselectivity, harsh conditions | Bulk production of PCBs |

| Hydrous Pyrolysis/Oxidation | Controlled degradation studies | Not a synthetic preparation method | Environmental degradation studies |

| Cadogan Coupling | Access to regioisomers and isotopomers | Complex, requires purification | Research synthesis of specific PCB congeners |

Chemical Reactions Analysis

Types of Reactions: 2,2’,3-Trichlorobiphenyl can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated benzoic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

Oxidation: Chlorinated benzoic acids.

Reduction: Less chlorinated biphenyls.

Substitution: Hydroxylated or aminated biphenyls.

Scientific Research Applications

Scientific Research Applications

1. Environmental Chemistry

2,2',3-Trichlorobiphenyl is extensively utilized as a reference material in environmental studies to assess the behavior and fate of PCBs in ecosystems. Its stability and persistence make it an ideal candidate for investigating contamination levels in soil and water samples. Researchers employ chromatography techniques to identify and quantify PCB concentrations in environmental samples, aiding in pollution assessment and remediation efforts.

2. Toxicological Studies

This compound serves as a model for understanding the toxic effects of PCBs on biological systems. Studies have demonstrated its interaction with the aryl hydrocarbon receptor (AhR), leading to alterations in gene transcription related to xenobiotic metabolism. This interaction can induce the expression of cytochrome P450 enzymes, resulting in the formation of reactive metabolites that may cause cellular damage .

Case Study: Toxicity Assessment

A theoretical study established a quantitative structure-toxicity relationship (QSTR) model that correlates the toxicity of various PCBs with molecular descriptors such as electronic energy and dipole moment. This model revealed significant correlations between predicted and experimentally determined toxicity values for several PCB congeners, including this compound .

Industrial Applications

1. Electrical Equipment

Historically, PCBs were widely used in electrical equipment due to their excellent insulating properties. Although production has been banned in many countries due to health concerns, legacy applications still exist in older equipment .

2. Heat Transfer Fluids

PCBs have been employed as heat transfer fluids in various industrial processes due to their thermal stability and efficiency.

Ecological Implications

The ecological impact of this compound is profound, particularly concerning its bioaccumulation potential. Research indicates that this compound can accumulate in aquatic organisms, leading to higher trophic levels' exposure and potential health risks for wildlife and humans alike .

Degradation Pathways

Studies have explored the degradation pathways of PCBs, including photodegradation and microbial degradation processes. Understanding these pathways is crucial for developing effective remediation strategies for PCB-contaminated sites.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,2’,3-Trichlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it alters the transcription of genes involved in xenobiotic metabolism, particularly those encoding for phase I and phase II enzymes such as cytochrome P450 . This leads to the activation of metabolic pathways that can result in the formation of reactive intermediates, contributing to its toxic effects .

Comparison with Similar Compounds

Chlorine Substitution Patterns and Physicochemical Properties

The position of chlorine atoms significantly impacts physicochemical properties. Key comparisons include:

| Compound (CAS No.) | Chlorine Positions | $ E $ | $ S $ | $ A $ | $ B $ | $ L $ | $ V $ |

|---|---|---|---|---|---|---|---|

| 2,2',3-Trichlorobiphenyl (38444-78-9) | 2,2',3 | 1.750 | 1.350 | 0.000 | 0.170 | 7.647 | 7.030 |

| 2,2',4-Trichlorobiphenyl (37680-66-3) | 2,2',4 | 1.740 | 1.350 | 0.000 | 0.170 | 7.521 | 6.640 |

| 2,4',6-Trichlorobiphenyl (Not listed) | 2,4',6 | 1.740 | 1.350 | 0.000 | 0.170 | 7.667 | 7.050 |

| 3,3',4-Trichlorobiphenyl (Not listed) | 3,3',4 | 1.790 | 1.310 | 0.000 | 0.130 | 8.392 | 7.630 |

Key Observations:

- Electrophilicity ($ E $) : 3,3',4-Trichlorobiphenyl has the highest $ E $ (1.790), suggesting stronger electron-withdrawing effects due to adjacent chlorines .

- Lipophilicity ($ L $) : 3,3',4-Trichlorobiphenyl exhibits the highest $ L $ (8.392), indicating greater partitioning into lipid phases compared to this compound (7.647) .

- Aqueous Solubility : this compound’s solubility increases >100-fold at 130°C (24 µg/g) compared to 20°C (0.20 µg/g) . Similar trends are expected for other trichlorobiphenyls, though positional isomers (e.g., 2,2',6-Trichlorobiphenyl, CAS 38444-73-4) may differ due to steric effects .

Environmental Behavior

- Degradation: Unlike pentachlorophenol, which forms intermediates during HPO, this compound mineralizes directly without detectable byproducts .

Comparison with Higher Chlorinated Biphenyls

Higher chlorination increases persistence and alters reactivity:

| Compound | Chlorine Count | $ E $ | $ L $ | $ V $ |

|---|---|---|---|---|

| This compound | 3 | 1.750 | 7.647 | 7.030 |

| 2,2',3,4',5'-Pentachlorobiphenyl | 5 | 2.040 | 9.033 | 8.340 |

| 2,2',3,3',4,4'-Hexachlorobiphenyl | 6 | 2.180 | 9.957 | 9.020 |

Key Trends:

- Lipophilicity : Increases with chlorination ($ L = 7.647 $ for trichloro vs. $ L = 9.957 $ for hexachloro), enhancing soil adsorption and reducing bioavailability .

- Degradation Difficulty : Higher chlorination correlates with slower degradation rates. For example, hexachlorobiphenyls require more energy for bond cleavage, complicating remediation efforts .

Reactivity in Hydrous Pyrolysis/Oxidation (HPO)

This compound’s HPO performance compared to other pollutants:

| Compound | Activation Energy (kJ/mol) | HPO Rate at 165°C | Mineralization Efficiency |

|---|---|---|---|

| This compound | 124 | Moderate | 100% (no intermediates) |

| Pentachlorophenol | Not reported | Fast (stepwise) | Partial (tetrachlorophenol intermediates) |

| Naphthalene | Not reported | Slow | Complete |

Insights:

- This compound’s moderate HPO rate (40% degradation in 18 days at 161°C ) makes it less reactive than phenolic compounds but more persistent than non-chlorinated aromatics like naphthalene .

- The absence of intermediates during its mineralization simplifies remediation monitoring .

Biological Activity

2,2',3-Trichlorobiphenyl (PCB 3) is a member of the polychlorinated biphenyls (PCBs), which are synthetic organic chemicals with a biphenyl core and multiple chlorine atoms attached. Due to their widespread use in industrial applications and their persistence in the environment, PCBs have raised significant health and ecological concerns. This article focuses on the biological activity of this compound, examining its effects on cellular systems, metabolic pathways, and potential toxicological implications.

- Chemical Formula : C₁₂H₇Cl₃

- CAS Number : 38444-78-9

- Molecular Weight : 257.54 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on insulin release, immune response modulation, and its metabolic degradation pathways.

Insulin Release

Research indicates that exposure to this compound can stimulate insulin release from pancreatic beta cells. In a study involving RINm5F cells, it was observed that exposure to PCB mixtures resulted in increased insulin secretion comparable to that from non-dechlorinated Aroclors. The insulin release was measured in relation to cellular DNA content, indicating a dose-dependent response to PCB exposure .

Immune Response Modulation

Studies have shown that this compound affects neutrophil function. Specifically, it alters oxygen production in neutrophils derived from rat peritoneum. The effects were similar when comparing product mixtures from anaerobic dechlorination of Aroclors with non-dechlorinated controls. This suggests that non-coplanar PCBs like this compound may influence immune cell function independently of the aryl hydrocarbon receptor (AhR) pathway .

Metabolic Pathways

The degradation of this compound has been investigated using various microbial strains capable of dehalogenation. Metabolites identified during these studies indicate that bacteria can attack the biphenyl skeleton at specific positions (e.g., 2,3- and 3,4-positions), leading to dehalogenation and subsequent detoxification .

Case Study 1: Environmental Impact Assessment

A field investigation assessed the effectiveness of remediation strategies at contaminated sites where PCBs were prevalent. Samples collected included fish tissues and sediments analyzed for PCB congeners including this compound. The results indicated varying levels of PCB contamination across different sites, highlighting the persistence and bioaccumulation potential of this compound in aquatic ecosystems .

Case Study 2: Toxicological Evaluation

A comprehensive toxicological evaluation was conducted on aquatic organisms exposed to sediments containing this compound. The study focused on bioassays measuring growth inhibition and reproductive effects in fish species. Results showed significant adverse effects at concentrations above ecological screening levels, emphasizing the need for stringent monitoring and regulatory measures .

Data Table: Biological Effects of this compound

Q & A

Q. What experimental methods are effective for degrading 2,2',3-Trichlorobiphenyl in aqueous solutions, and how are they optimized?

Hydrous pyrolysis/oxidation (HPO) is a validated method for degrading this compound. Key parameters include:

- Reactor design : Dickson-type gold-bag autoclaves with titanium seals to avoid catalytic interference .

- Temperature regimes : Multi-stage heating (e.g., 131°C → 151°C → 165°C) to study temperature-dependent kinetics .

- Buffered conditions : pH 7 phosphate buffer with ionic strength 0.033M to maintain reaction stability .

- Oxidant loading : Excess oxygen (e.g., 0.270 g O₂ in PCBOl) ensures complete degradation .

Q. How is reaction progress monitored during this compound degradation experiments?

Analytical methods include:

- Aqueous PCB quantification : Direct measurement of residual this compound via HPLC or GC-MS .

- Inorganic carbon production : Total inorganic carbon (reported as CO₂) serves as a proxy for mineralization (Figure 5, ).

- Chloride ion release : Quantified via ion chromatography to track dechlorination (Figure 6, ).

Q. How does elevated temperature influence the solubility and degradation efficiency of this compound?

At 130°C, aqueous solubility increases >100-fold (from 0.20 µg/g at 25°C to ~24 µg/g), enabling complete dissolution of initially undissolved PCB masses. This enhances reaction kinetics by ensuring homogeneous mixing .

Advanced Research Questions

Q. How do contradictions in experimental designs (e.g., high vs. low PCB loadings) affect data interpretation?

- High-loading experiments (PCBOl) : Initial PCB concentrations (21.6 mg/L) exceed solubility at ambient conditions but dissolve fully at elevated temperatures, simplifying mass balance calculations .

- Low-loading experiments (PCB02) : Pre-dissolved PCB solutions mimic environmental concentrations but require careful filtration to remove undissolved particles, introducing variability in initial conditions .

- Resolution : Compare time-dependent PCB degradation profiles (Figures 2 and 4) to isolate temperature effects from solubility artifacts .

Q. What analytical approaches validate the completeness of this compound degradation?

- Mass balance closure : Sum PCB loss, CO₂ production, and chloride release. In PCBOl, >90% mass recovery confirms minimal side-product formation .

- Arrhenius analysis : Plot ln(k) vs. 1/T (Figure 6, ) to derive activation energy (Eₐ) and compare with theoretical values for oxidative cleavage mechanisms.

Q. How do degradation kinetics of this compound compare to other PCB congeners in HPO systems?

- Relative reactivity : this compound degrades faster than higher-chlorinated congeners due to fewer steric hindrances and lower bond dissociation energies .

- Structural effects : Ortho-substituted chlorines (e.g., 2,2' positions) may slow degradation compared to para-substituted analogs due to reduced accessibility for hydroxyl radical attack .

Q. What statistical methods resolve discrepancies in time-series degradation data?

- Replicate analysis : Use triplicate sampling (e.g., PCBOl-0 to PCBOl-18) to calculate standard deviations and identify outliers (Table 1, ).

- Kinetic modeling : Fit first-order decay models to PCB concentration vs. time data (Figure 4, ), adjusting for temperature-dependent rate constants .

Q. How do reactor material choices (e.g., gold vs. steel) impact catalytic side reactions?

- Gold-bag reactors minimize surface catalysis, ensuring degradation is driven by homogeneous aqueous reactions rather than heterogenous pathways .

- Comparative studies with steel reactors could quantify catalytic contributions to dechlorination.

Q. What challenges arise in scaling HPO from laboratory to field applications?

Q. How can oxygen stoichiometry be optimized to balance degradation efficiency and cost?

- In PCBOl, excess O₂ (0.270 g) ensures complete oxidation but risks overpressure.

- In PCB02, ambient O₂ (8 ppm) suffices for low-concentration degradation, suggesting stoichiometric ratios can be tailored to PCB loading .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in HPO experiments with this compound?

Q. How are conflicting degradation pathways (e.g., hydrolysis vs. radical oxidation) distinguished?

- Isotopic labeling : Use ¹⁸O-labeled H₂O to track hydroxyl radical vs. hydrolytic contributions.

- Radical scavengers : Add tert-butanol to quench hydroxyl radicals and isolate hydrolysis pathways .

Comparative and Mechanistic Studies

Q. What computational tools model the Arrhenius behavior of this compound degradation?

- Software like Gaussian or COMSOL can simulate temperature-dependent rate constants, validated against experimental Arrhenius plots (Figure 6, ).

Q. How do substituent positions (2,2',3 vs. 2,4,4') influence PCB degradation mechanisms?

- Ortho-chlorines (2,2') hinder ring rotation, reducing accessibility for oxidative attack compared to para-substituted congeners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.